molecular formula C8H5BrClNO B13497763 6-Bromo-3-(chloromethyl)-1,2-benzoxazole

6-Bromo-3-(chloromethyl)-1,2-benzoxazole

Cat. No.: B13497763
M. Wt: 246.49 g/mol
InChI Key: ILDREVPKROONQM-UHFFFAOYSA-N
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Description

6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole typically involves the bromination and chloromethylation of a benzoxazole precursor. One common method includes the bromination of 1,2-benzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(chloromethyl)-1,2-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazoles with various functional groups.

    Oxidation and reduction: Oxidized or reduced benzoxazole derivatives.

    Coupling reactions: Biaryl or diaryl compounds.

Scientific Research Applications

6-Bromo-3-(chloromethyl)-1,2-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(methyl)-1,2-benzoxazole
  • 6-Chloro-3-(chloromethyl)-1,2-benzoxazole
  • 5-Bromo-2-(chloromethyl)-1,3-benzoxazole

Uniqueness

6-Bromo-3-(chloromethyl)-1,2-benzoxazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-3-(chloromethyl)-1,2-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2

InChI Key

ILDREVPKROONQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2CCl

Origin of Product

United States

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